

Synonyms for 3-Phenoxypropanal (e.g., 3-phenoxypropionaldehyde)

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Compound of Interest

Compound Name: 3-Phenoxypropanal

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An In-depth Technical Guide to 3-Phenoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Phenoxypropanal** (also known as 3-phenoxypropionaldehyde), a versatile aromatic aldehyde. While less ubiquitous than its close analog 3-phenylpropanal, this compound and its derivatives hold potential in various scientific domains, including as intermediates in pharmaceutical synthesis. This document delves into its chemical identity, synthesis, reactivity, potential applications, and analytical and safety considerations, offering a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

3-Phenoxypropanal is a member of the phenoxy-aldehyde class of organic compounds. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in a research context.

Primary Synonyms:

- 3-Phenoxypropionaldehyde[1]

- Propanal, 3-phenoxy-[1]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing across various chemical databases and publications.

Identifier Type	Value	Source
IUPAC Name	3-phenoxypropanal	PubChem[1]
CAS Number	22409-86-5	PubChem[1]
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem[1]
Molecular Weight	150.17 g/mol	PubChem[1]
InChI Key	PAXQETGAVVOTSQ-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC=C(C=C1)OCCC=O</chem>	PubChem[1]

Physicochemical Properties

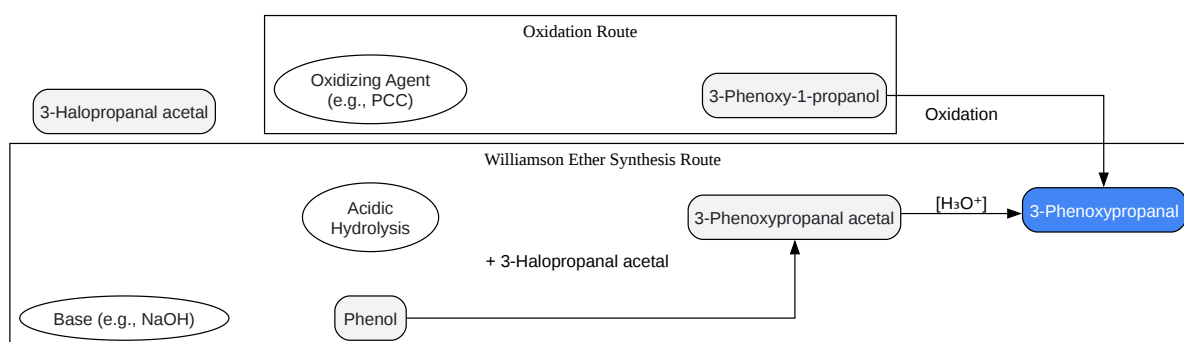
The physicochemical properties of **3-Phenoxypropanal** are critical for designing synthetic routes, purification protocols, and formulation strategies.

Property	Value	Source
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]

Synthesis and Reactivity

The synthesis of **3-Phenoxypropanal** and its derivatives is a key area of interest for medicinal chemists. While specific, high-yield synthetic routes for the parent compound are not extensively detailed in readily available literature, general principles of ether and aldehyde synthesis can be applied.

A plausible synthetic approach involves the Williamson ether synthesis between a phenoxide and a 3-halopropanal derivative, or the oxidation of the corresponding alcohol, 3-phenoxy-1-propanol. The reactivity of **3-Phenoxypropanal** is primarily dictated by its aldehyde functional group, making it susceptible to nucleophilic attack, oxidation, and reduction.



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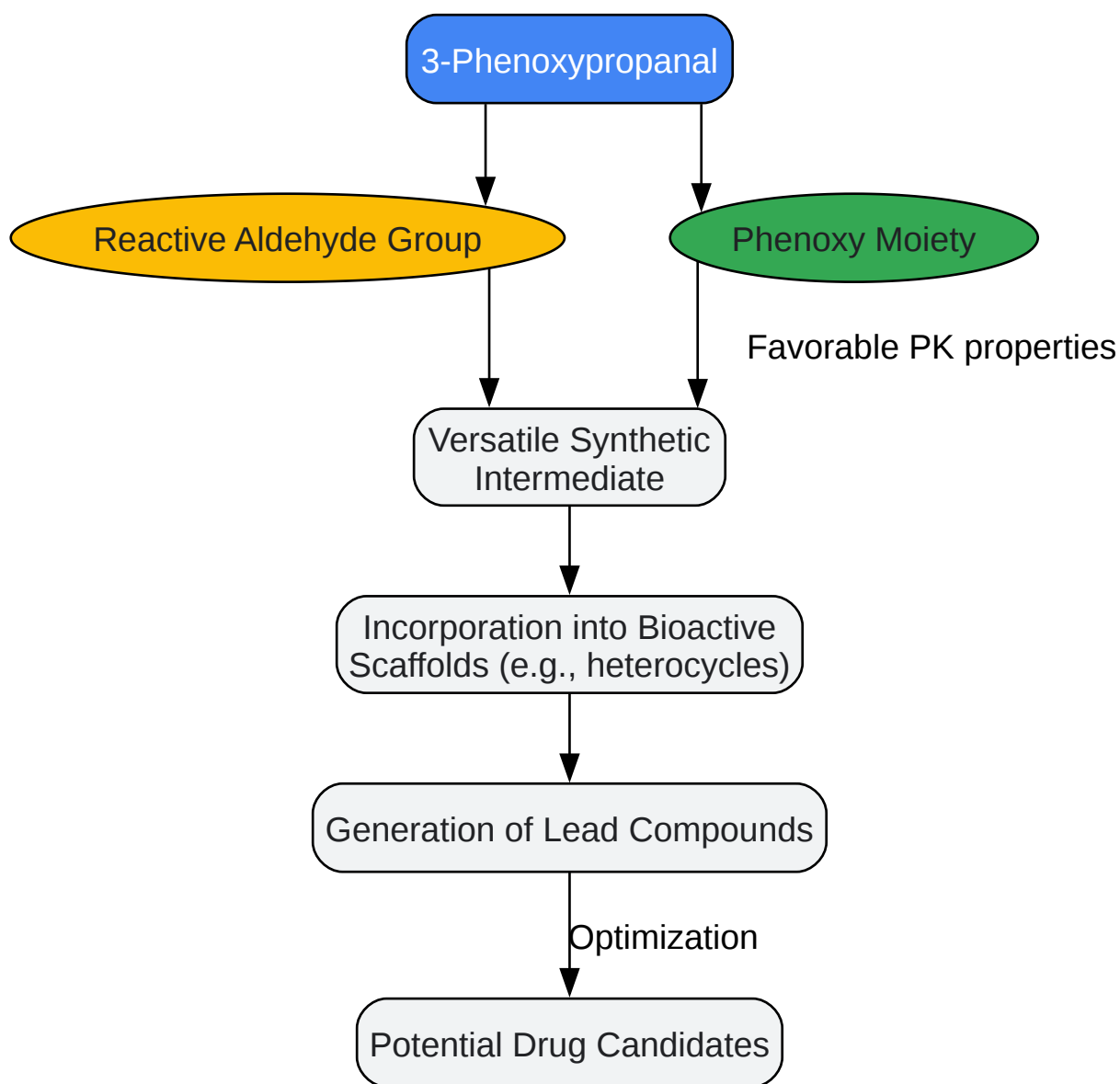
Caption: Plausible synthetic routes to **3-Phenoxypropanal**.

The aldehyde's reactivity is a double-edged sword; it provides a handle for further molecular elaboration but also contributes to its potential instability, particularly towards oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid.[2]

Applications in Drug Discovery and Development

While direct applications of **3-Phenoxypropanal** in approved pharmaceuticals are not prominent, its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile intermediates in the synthesis of a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).^[3]^[4] The phenoxy group is a common feature in many drugs, contributing to favorable pharmacokinetic properties.

The biological activity of phenoxy derivatives is diverse, with examples of antitumor, anticancer, antifungal, and antibacterial properties.^[5] Furthermore, phenylpropanoid derivatives, a class to which **3-phenoxypropanal** is related, have been investigated for a wide range of biological activities, including antimicrobial and antioxidant effects.^[6] The aldehyde functionality of **3-phenoxypropanal** allows for its incorporation into various heterocyclic scaffolds, a common strategy in the design of novel therapeutic agents.



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Caption: Role of **3-Phenoxypropanal** in a drug discovery workflow.

Analytical Methodologies

The characterization and quantification of **3-Phenoxypropanal** require a suite of analytical techniques to ensure its identity, purity, and stability.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for the structural elucidation of **3-Phenoxypropanal**. The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton, the aromatic protons of the phenoxy group, and the two methylene groups of the propyl chain.
- Mass Spectrometry (MS): MS, often coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of **3-Phenoxypropanal**, aiding in its identification and the analysis of impurities.

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the analysis of aromatic aldehydes.^{[7][8][9]} Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.^{[8][9]}
- Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like **3-Phenoxypropanal**.

Experimental Protocol: HPLC Analysis of Aromatic Aldehydes (General Method)

- Sample Preparation:
 - Accurately weigh and dissolve the **3-Phenoxypropanal** sample in a suitable solvent (e.g., acetonitrile).
 - For trace analysis, derivatization with DNPH may be performed.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).^[8]
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.^[8]
 - Flow Rate: Typically 1.0 mL/min.^[8]
 - Detection: UV detection at a wavelength appropriate for the phenoxy-aldehyde chromophore (e.g., around 270 nm) or at 360 nm for DNPH derivatives.^[8]

- Injection Volume: 10-20 μL .^[8]
- Data Analysis:
 - Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **3-Phenoxypropanal**. While specific toxicity data for this compound is limited, general guidelines for handling aldehydes should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.^{[10][11][12][13]} The container should be tightly sealed to prevent oxidation.^{[10][11][12][13]}
- Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.^{[10][11]}

Degradation and Stability

The stability of **3-Phenoxypropanal** is a critical consideration for its storage and use in multi-step syntheses. The primary degradation pathway is likely oxidation of the aldehyde group to a carboxylic acid.^[2] Exposure to air and light can accelerate this process. The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.^[2] The degradation of phenoxy compounds in the environment can occur through biodegradation and photodegradation.^{[14][15]}

Conclusion

3-Phenoxypropanal, while not as extensively studied as some of its analogs, represents a valuable building block for synthetic and medicinal chemistry. Its combination of a reactive aldehyde functionality and a phenoxy moiety makes it an attractive intermediate for the synthesis of potentially bioactive molecules. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in research and development. Further investigation into the biological activities of its derivatives could unveil novel therapeutic applications.

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